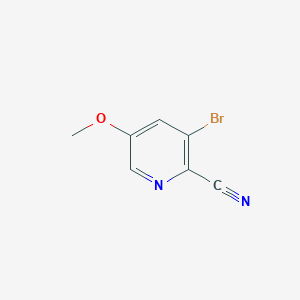

3-Bromo-5-methoxypicolinonitrile

Description

BenchChem offers high-quality 3-Bromo-5-methoxypicolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methoxypicolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBTUSDUDZPOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Halogenated Picolinonitriles As Versatile Synthetic Intermediates

Halogenated picolinonitriles, a class of compounds to which 3-Bromo-5-methoxypicolinonitrile belongs, are highly valued in organic synthesis for their multifunctionality. The presence of a halogen atom, a nitrile group, and a pyridine (B92270) ring within the same molecule provides multiple reaction handles that can be addressed with a high degree of selectivity. The carbon-halogen bond, particularly a carbon-bromine bond, is a key site for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents.

These reactions, often catalyzed by transition metals like palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex organic molecules. The reactivity of the halogenated pyridine ring allows for its incorporation into larger, more elaborate structures, making these compounds crucial intermediates in multi-step synthetic sequences.

The Strategic Importance of the Pyridine Nitrile Scaffold in Chemical Research

The pyridine (B92270) ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. sigmaaldrich.com Its nitrogen atom imparts specific electronic properties and can act as a hydrogen bond acceptor, influencing the biological activity and pharmacokinetic properties of a molecule. sigmaaldrich.combldpharm.com The incorporation of a nitrile group onto the pyridine scaffold further enhances its synthetic utility.

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. google.com These transformations allow for further derivatization and the introduction of new pharmacophores. The pyridine nitrile scaffold, therefore, serves as a privileged structure in medicinal chemistry, providing a robust framework that can be readily functionalized to explore structure-activity relationships and optimize drug candidates. bldpharm.com

An Overview of Reactive Sites and Synthetic Opportunities in 3 Bromo 5 Methoxypicolinonitrile

De Novo Synthesis Approaches to the Picolinonitrile Ring System

The de novo synthesis of highly substituted pyridines like 3-Bromo-5-methoxypicolinonitrile presents a significant challenge due to the need for precise control over the regiochemistry of four different substituents on the pyridine ring. While various methods exist for pyridine synthesis, creating the specific 1,2,3,5-substitution pattern of the target molecule from simple, non-cyclic starting materials requires a carefully planned multi-step sequence.

Cyclization Reactions for Pyridine Core Formation

The construction of the pyridine core de novo often relies on condensation and cyclization reactions of aldehydes, ketones, enamines, and other activated methylene (B1212753) compounds with an ammonia (B1221849) source. The Hantzsch pyridine synthesis and its variations are classic examples, though they typically yield dihydropyridines that require a subsequent oxidation step.

A more contemporary and powerful approach for constructing highly substituted pyridine rings is the transition-metal-catalyzed [2+2+2] cycloaddition reaction. chemicalbook.com This method involves the co-cyclotrimerization of an alkyne and a nitrile. To achieve the specific substitution pattern of 3-Bromo-5-methoxypicolinonitrile, a di-alkyne and a nitrile partner bearing the necessary functionalities, or precursors to them, would need to be designed and synthesized. The regioselectivity of such cycloadditions can often be controlled by the steric and electronic properties of the substituents on the reacting partners and the choice of the transition metal catalyst, which can include cobalt, rhodium, or iridium complexes.

However, the synthesis of the requisite complex precursors for a [2+2+2] cycloaddition leading directly to 3-Bromo-5-methoxypicolinonitrile is not a trivial undertaking and represents a significant synthetic challenge in itself.

Introduction of Nitrile and Methoxy Functionalities

In a de novo synthesis, the nitrile and methoxy groups, or their precursors, would ideally be incorporated into the acyclic starting materials prior to the ring-forming cyclization step. For instance, a cyano-substituted alkyne or a methoxy-containing enamine could be employed.

Functionalization of Pre-existing Pyridine Scaffolds

The more prevalent and often more efficient strategy for the synthesis of 3-Bromo-5-methoxypicolinonitrile involves the stepwise functionalization of a commercially available or readily accessible pyridine derivative. This approach allows for greater control over the introduction of each substituent. A key intermediate in this strategy is 3-Bromo-5-methoxypyridine (B189597).

Regioselective Bromination Strategies

The introduction of a bromine atom at the 3-position of a pyridine ring can be achieved through various methods, depending on the starting material.

If starting with 5-methoxypyridine, direct electrophilic bromination would likely occur at the positions most activated by the methoxy group and the pyridine nitrogen. The methoxy group is an ortho-, para-director, which would activate the 2-, 4-, and 6-positions. The pyridine nitrogen deactivates the ring towards electrophilic substitution, particularly at the 2- and 6-positions. Therefore, achieving selective bromination at the 3-position of 5-methoxypyridine can be challenging and may lead to a mixture of products.

A more controlled approach involves the bromination of a pre-functionalized pyridine. For example, the synthesis of the related 2-bromo-3-methoxypyridine (B21398) has been achieved by first brominating 3-hydroxypyridine (B118123) to give 2-bromo-3-hydroxypyridine, followed by methylation. google.com A similar strategy could potentially be adapted.

Another effective method is the Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by treatment with a bromide source. For instance, starting from a 3-amino-5-methoxypyridine derivative, diazotization with nitrous acid followed by reaction with cuprous bromide (CuBr) would install the bromine atom at the 3-position. nih.gov The synthesis of 2,5-dibromopyridine (B19318) has been successfully achieved from 2-aminopyridine (B139424) via bromination followed by a Sandmeyer reaction. heteroletters.org

Methoxylation via Nucleophilic Substitution or Etherification

The methoxy group at the 5-position is typically introduced via nucleophilic aromatic substitution (SNAr) on a dihalopyridine or through the etherification of a hydroxypyridine.

A common and effective method for the synthesis of the key precursor, 3-bromo-5-methoxypyridine, starts from 3,5-dibromopyridine (B18299). chemicalbook.com The reaction of 3,5-dibromopyridine with sodium methoxide (B1231860) in a suitable solvent such as N,N-dimethylformamide (DMF) or methanol (B129727) leads to the selective displacement of one of the bromine atoms by the methoxy group. The greater lability of the bromine at the 5-position towards nucleophilic attack in this specific substrate allows for a regioselective synthesis.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,5-Dibromopyridine | Sodium Hydride, Methanol | DMF | 90 | 1 | 73 | chemicalbook.com |

| 3,5-Dibromopyridine | Sodium Methoxide | Methanol | Reflux | Not specified | Not specified | nih.gov |

Interactive Data Table: Synthesis of 3-Bromo-5-methoxypyridine

This table summarizes reaction conditions for the methoxylation of 3,5-dibromopyridine. The use of sodium hydride with methanol in DMF at elevated temperatures provides a good yield of the desired product.

Nitrile Group Installation Methods

With the precursor 3-bromo-5-methoxypyridine in hand, the final step is the introduction of the nitrile group at the 2-position. This transformation can be accomplished through several methods, with palladium-catalyzed cyanation being one of the most prominent.

Palladium-Catalyzed Cyanation: This method involves the cross-coupling of an aryl halide with a cyanide source, such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.net The reaction of 3-bromo-5-methoxypyridine with a cyanide source, catalyzed by a palladium complex like Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0)) with a phosphine (B1218219) ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene), would be a viable route to 3-Bromo-5-methoxypicolinonitrile. These reactions often require elevated temperatures and an inert atmosphere. The choice of cyanide source is critical, with less toxic options like K4[Fe(CN)6] being increasingly favored. nih.gov

| Aryl Halide | Cyanide Source | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Bromides | K4[Fe(CN)6] | Pd/ZnO | None | DMF | 130 | Good | nih.gov |

| Aryl Chlorides/Bromides | Zn(CN)2 | Pd2(dba)3 | dppf | Not specified | ≤ 100 | High | nih.gov |

Interactive Data Table: General Conditions for Palladium-Catalyzed Cyanation of Aryl Halides

This table provides examples of general conditions for the palladium-catalyzed cyanation of aryl halides, which can be adapted for the synthesis of 3-Bromo-5-methoxypicolinonitrile from 3-bromo-5-methoxypyridine.

Sandmeyer Reaction: An alternative route to the nitrile involves the Sandmeyer reaction. This would require the synthesis of 2-amino-3-bromo-5-methoxypyridine. This amino derivative could then be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) and subsequently treated with a cyanide salt, typically cuprous cyanide (CuCN), to yield the desired picolinonitrile. nih.gov While effective, this method involves the handling of potentially unstable diazonium salts.

From a Carboxamide: Another approach is the dehydration of a corresponding picolinamide. The synthesis of 5-bromo-3-methoxypyridine-2-carboxamide, a potential precursor, could be envisioned. uni.lu This amide could then be dehydrated using a variety of reagents, such as phosphorus oxychloride (POCl3), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent, to afford the target nitrile.

Catalytic and Stereoselective Synthesis of 3-Bromo-5-methoxypicolinonitrile Analogs

The creation of diverse analogs of 3-Bromo-5-methoxypicolinonitrile hinges on methods that can selectively introduce functional groups onto the pyridine core. Catalytic reactions, particularly those employing transition metals, are paramount for their efficiency, selectivity, and broad functional group tolerance.

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for the functionalization of pyridine rings. ethernet.edu.et These reactions typically involve the coupling of a pyridine halide or pseudohalide with an organometallic reagent, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.net For a precursor like 3-bromo-5-methoxypyridine, the bromine atom serves as an excellent handle for such transformations.

Commonly employed cross-coupling reactions in pyridine synthesis include:

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent (like a boronic acid or ester) with an organohalide, is widely used for creating aryl-aryl bonds. acs.org It is valued for its mild reaction conditions, tolerance of various functional groups, and the general stability and low toxicity of the boron reagents. acs.org For instance, 3-bromo-5-methoxypyridine could be coupled with various arylboronic acids using a palladium catalyst to generate a library of 3-aryl-5-methoxypyridine analogs.

Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.net It is a highly efficient method for introducing alkynyl groups onto a pyridine ring, which are themselves versatile functional groups for further elaboration.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. While concerns about the toxicity of organotin reagents exist, the reaction is known for its reliability and broad scope.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key method for synthesizing N-aryl pyridine derivatives, which are common motifs in pharmacologically active compounds. researchgate.net

The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions, especially for electron-deficient heterocycles like pyridine. beilstein-journals.org In some cases, specialized ligands or catalyst systems are required to achieve high yields and prevent side reactions. researchgate.netacs.org

Table 1: Overview of Metal-Catalyzed Coupling Reactions for Pyridine Functionalization

| Reaction Name | Reactants | Catalyst | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Organohalide + Organoboron Reagent | Palladium | C-C | Mild conditions, high functional group tolerance. acs.org |

| Sonogashira | Organohalide + Terminal Alkyne | Palladium/Copper | C-C (sp) | Efficient synthesis of alkynylated pyridines. researchgate.net |

| Stille | Organohalide + Organotin Reagent | Palladium | C-C | Broad scope, reliable. |

| Buchwald-Hartwig | Organohalide + Amine | Palladium | C-N | Key method for C-N bond formation. researchgate.net |

| Kumada | Organohalide + Grignard Reagent | Nickel/Palladium | C-C | Utilizes readily available Grignard reagents. google.com |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.canih.gov The strategy relies on a directing metalation group (DMG) on the ring, which coordinates to a strong organometallic base (typically an organolithium reagent like n-BuLi or sec-BuLi) and directs deprotonation to the adjacent ortho position. baranlab.org This generates a stabilized organometallic intermediate that can be trapped by a wide range of electrophiles. harvard.edu

For pyridine derivatives, DoM can be challenging due to the electron-deficient nature of the ring, which makes it susceptible to competitive nucleophilic addition by the organolithium base. uwindsor.caharvard.edu However, with the appropriate choice of base (e.g., lithium amides like LDA) and directing group, selective metalation can be achieved. uwindsor.ca

In the context of 3-Bromo-5-methoxypicolinonitrile analogs, several groups could potentially act as DMGs:

The methoxy group is a known, albeit moderate, directing group.

The cyano group (nitrile) can also function as a DMG.

The pyridine nitrogen itself can influence the site of metalation. uwindsor.ca

The presence of a second directing group can lead to high yields of specifically substituted products. thieme-connect.com For example, the synthesis of 2-substituted pyridine N-oxides proceeds in high yield when a directing group like methoxy is present on the ring. thieme-connect.com A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed as a general method for synthesizing azabiaryls, avoiding the difficult isolation of unstable pyridyl boronic acids. nih.gov

The use of highly hindered amide bases such as TMPMgCl•LiCl has proven effective for the efficient directed metalation of electron-poor heteroarenes, even in the presence of sensitive functional groups. harvard.edu This technique allows for the introduction of substituents at positions that are not easily accessible through other methods.

Scalable Synthetic Protocols and Process Optimization for Research Applications

Translating a synthetic route from a laboratory scale to a larger, more practical scale for extensive research or preclinical studies requires careful process optimization. The goal is to develop a protocol that is not only high-yielding but also safe, cost-effective, and reproducible.

For the synthesis of compounds like 3-Bromo-5-methoxypicolinonitrile, several factors are considered for scalability:

Starting Material Availability and Cost: The synthesis of the precursor, 3-bromo-5-methoxypyridine, can be achieved from 3,5-dibromopyridine and a methoxide source. chemicalbook.com Optimizing this nucleophilic aromatic substitution to maximize yield and minimize the use of expensive reagents is a key first step.

Reaction Conditions: Large-scale reactions favor conditions that are easily controlled. This often means avoiding cryogenic temperatures (-78 °C), which are common in laboratory-scale DoM reactions, if possible. harvard.edu Reactions at or above ambient temperature are generally preferred. acs.org The use of hazardous reagents like bromine requires specific handling protocols in a scaled-up environment. google.com

Catalyst Loading and Removal: In metal-catalyzed reactions, minimizing the amount of expensive and potentially toxic metal catalyst (e.g., palladium) is crucial. acs.org This involves screening for highly active catalysts that provide high turnover numbers. After the reaction, efficient removal of residual metal from the product is a critical purification step, often involving treatment with scavengers or specialized filtration methods. acs.org

Solvent Choice and Workup Procedures: The choice of solvent impacts reaction kinetics, solubility, and safety. For industrial applications, greener and less hazardous solvents are increasingly preferred. The workup procedure should be streamlined to minimize solvent waste and simplify product isolation. For example, using biphasic solvent systems (e.g., toluene/water) can facilitate catalyst and byproduct removal. acs.org Crystallization is often the preferred method for final purification on a large scale as it can provide high purity in a single step.

One patent describes a process for synthesizing 2-methoxy-3-bromo-5-fluoropyridine that highlights scalable features, such as using readily available raw materials and mild reaction conditions, making it suitable for industrial production. google.com These principles are directly applicable to the development of robust protocols for 3-Bromo-5-methoxypicolinonitrile and its analogs.

Transformations Involving the Bromine Atom

The bromine atom at the 3-position of the pyridine ring is a key site for a variety of synthetic transformations, particularly for the formation of carbon-carbon bonds through cross-coupling reactions and metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures, and the bromo-substituent on 3-Bromo-5-methoxypicolinonitrile is well-suited for such transformations. The reactivity in these reactions generally follows the order I > Br > Cl for the halide leaving group. harvard.edu

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions. google.com For substrates like 3-Bromo-5-methoxypicolinonitrile, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. harvard.edu While specific examples for 3-Bromo-5-methoxypicolinonitrile are found within patent literature, the conditions are analogous to those used for other bromopyridine derivatives. google.comgoogle.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 100 | ~85 | Typical conditions for coupling with arylboronic acids. google.com |

| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 80-100 | >90 | Effective for challenging or sterically hindered substrates. |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.orgorganic-chemistry.org This reaction is highly valuable for synthesizing arylalkynes. The reaction of 3-Bromo-5-methoxypicolinonitrile with various terminal alkynes provides direct access to 3-alkynyl-5-methoxypicolinonitrile derivatives. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. beilstein-journals.org

Table 2: Representative Conditions for Sonogashira Coupling of Bromo-heterocycles

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | ~90 | Classic Sonogashira conditions. rsc.org |

| Pd(OAc)₂ | - | TBAF | THF | 25 | ~80 | Copper-free conditions with tetrabutylammonium (B224687) fluoride (B91410) as base. beilstein-journals.org |

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, and their tolerance of a wide variety of functional groups. nih.gov The coupling of 3-Bromo-5-methoxypicolinonitrile with an organostannane, such as a vinyl- or aryltributylstannane, would proceed using a palladium catalyst to yield the corresponding 3-vinyl or 3-aryl derivative. The mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgrsc.org Additives like copper(I) iodide can significantly accelerate the reaction rate. harvard.edu

Table 3: Representative Conditions for Stille Coupling of Bromo-pyridines

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | - | Toluene | 90-110 | ~85 | Standard conditions for Stille coupling. rsc.org |

| Pd₂(dba)₃ | P(o-tol)₃ | CuI | DMF | 25-65 | ~50-70 | Use of a bulky phosphine ligand and CuI additive. researchgate.net |

Negishi Coupling: The Negishi coupling forms a C-C bond between an organic halide and an organozinc compound, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction is notable for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon centers. wikipedia.org The reaction of 3-Bromo-5-methoxypicolinonitrile would first involve the preparation of an organozinc reagent, which then couples with the substrate in the presence of a palladium catalyst. This method is particularly useful for introducing alkyl groups.

Table 4: Representative Conditions for Negishi Coupling of Bromoarenes

| Catalyst | Organozinc Reagent | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Alkylzinc Bromide | THF/Dioxane | 60-100 | ~80-95 | High yields are common for coupling with various organozinc reagents. nih.gov |

| NiCl₂(dppe) | Arylzinc Chloride | THF | 60 | Good | Nickel catalysts are also effective and often lower cost. wikipedia.org |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. nih.gov Aromatic rings, like the pyridine in 3-Bromo-5-methoxypicolinonitrile, are inherently electron-deficient, which makes them susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of electron-withdrawing groups, such as the nitrile group. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov

While the ortho and para positions to the ring nitrogen are most activated towards SNAr, the strong electron-withdrawing effect of the cyano group can also facilitate substitution at the 3-position. In similar systems, such as 5-bromo-1,2,3-triazines, the bromine atom can be displaced by nucleophiles like phenols. nih.gov For 3-Bromo-5-methoxypicolinonitrile, reaction with strong nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions could lead to the substitution of the bromine atom. It is worth noting that in some methoxypyridines, the methoxy group itself can be displaced by strong nucleophiles like amines in the presence of reagents like sodium hydride and lithium iodide. nih.govntu.edu.sg

The bromine atom can be exchanged with a metal, typically lithium or magnesium, to form a highly reactive organometallic intermediate.

Lithiation: Halogen-metal exchange using an organolithium reagent, such as n-butyllithium or tert-butyllithium, is an effective method for converting aryl bromides into aryllithium species. youtube.com Studies on 3-bromopyridine (B30812) have shown that it can be cleanly lithiated at low temperatures (e.g., -50 °C in toluene) to form 3-lithiopyridine. princeton.eduresearchgate.net This intermediate is a powerful nucleophile and can react with a wide range of electrophiles. Applying this to 3-Bromo-5-methoxypicolinonitrile would generate 5-methoxy-2-cyanopyridin-3-yl)lithium. This reactive species can then be trapped with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or borates (to form a boronic acid for subsequent Suzuki coupling). nih.gov

Grignard Reactions: A Grignard reagent can be formed by reacting an organic halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmasterorganicchemistry.com The reaction of 3-Bromo-5-methoxypicolinonitrile with magnesium would produce the corresponding Grignard reagent, (5-methoxy-2-cyanopyridin-3-yl)magnesium bromide. This organomagnesium compound is a potent nucleophile and strong base, reacting readily with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. byjus.comlibretexts.org The formation of the Grignard reagent must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent. libretexts.org

Reactions at the Methoxy Moiety

Demethylation and Ether Cleavage Strategies

The methoxy group on the pyridine ring of 3-bromo-5-methoxypicolinonitrile can be cleaved to yield the corresponding hydroxypyridine derivative. This transformation is significant as it provides a handle for further functionalization.

Ether cleavage is typically achieved under strong acidic conditions, often with heating. masterorganicchemistry.commasterorganicchemistry.com Reagents like hydrogen iodide (HI) or hydrogen bromide (HBr) are commonly used. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.commasterorganicchemistry.com This process would convert the methoxy group of 3-bromo-5-methoxypicolinonitrile into a hydroxyl group, yielding 3-bromo-5-hydroxypicolinonitrile. doronscientific.combldpharm.comambeed.com

Alternative reagents for ether cleavage include strong Lewis acids such as boron tribromide (BBr3). masterorganicchemistry.com

O-Alkylation and Acylation of Phenolic Derivatives (if formed)

Once the methoxy group is cleaved to form 3-bromo-5-hydroxypicolinonitrile, the resulting hydroxyl group can undergo O-alkylation and O-acylation reactions.

O-Alkylation:

O-alkylation involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent. The choice of base and reaction conditions can influence the regioselectivity of alkylation if other nucleophilic sites are present in the molecule. researchgate.net

O-Acylation:

O-acylation is the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, to form an ester. This reaction is often carried out in the presence of a base, like pyridine, to neutralize the acid byproduct. researchgate.net For instance, the reaction of a hydroxy-functionalized compound with acetic anhydride can yield the corresponding acetate (B1210297) ester. researchgate.net

Pyridine Ring Functionalization and Derivatization

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. masterorganicchemistry.commasterorganicchemistry.com The nitrogen atom deactivates the ring, making reactions like nitration, halogenation, and Friedel-Crafts reactions more difficult. masterorganicchemistry.comlibretexts.org

In the case of 3-bromo-5-methoxypicolinonitrile, the pyridine ring is substituted with a bromo group, a methoxy group, and a cyano group. The methoxy group is an activating group and an ortho-, para-director, while the bromo and cyano groups are deactivating groups. The directing effects of these substituents, along with the inherent reactivity of the pyridine ring, would determine the position of any potential electrophilic substitution. However, given the deactivated nature of the pyridine ring, harsh reaction conditions would likely be required for such transformations. masterorganicchemistry.com For example, bromination of a substituted pyridine might require reagents like bromine in acetic acid.

Nucleophilic Attack on the Pyridine Core

The pyridine ring in 3-Bromo-5-methoxypicolinonitrile is susceptible to nucleophilic attack, a characteristic reaction of pyridine and its derivatives. The regioselectivity of such attacks is influenced by the electronic effects of the substituents. The electron-withdrawing nitrile group deactivates the ortho and para positions relative to itself, while the bromine atom and methoxy group also direct incoming nucleophiles.

Recent studies on related methoxypyridines have demonstrated that nucleophilic amination can occur. For instance, the amination of 3-methoxypyridine (B1141550) has been achieved using sodium hydride in the presence of lithium iodide, facilitating the displacement of the methoxy group. ntu.edu.sgnih.gov This suggests a potential pathway for the functionalization of 3-Bromo-5-methoxypicolinonitrile, where a nucleophile could displace the methoxy group.

It is also plausible that under certain conditions, the bromine atom could be the target of nucleophilic substitution. In related systems like 4-bromo-5-nitrophthalonitrile, the bromine atom is selectively substituted over the nitro group. researchgate.net This indicates that the lability of the bromine atom in 3-Bromo-5-methoxypicolinonitrile could be exploited for the introduction of various functional groups. The relative reactivity of the methoxy and bromo substituents towards nucleophiles would likely depend on the specific nucleophile and reaction conditions employed.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Potential Product | Reference for Analogy |

|---|---|---|

| Amines | 3-Amino-5-methoxypicolinonitrile or 3-Bromo-5-aminopicolinonitrile | ntu.edu.sgnih.gov |

| Alkoxides | 3,5-Dialkoxypicolinonitrile | N/A |

| Thiolates | 3-Thio-5-methoxypicolinonitrile or 3-Bromo-5-thiopicolinonitrile | N/A |

N-Oxidation and Subsequent Rearrangements

The nitrogen atom of the pyridine ring in 3-Bromo-5-methoxypicolinonitrile can undergo oxidation to form the corresponding N-oxide. This transformation is a common reaction for pyridines and can be achieved using various oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. arkat-usa.org

Studies on the N-oxidation of 3-substituted pyridines have shown that the nature of the substituent at the 3-position influences the reaction rate and yield. sci-hub.stnih.gov For instance, pyridines with halogen substituents at the 3-position have been shown to undergo N-oxidation in high yields. nih.gov This suggests that 3-Bromo-5-methoxypicolinonitrile would readily form its N-oxide under appropriate conditions.

The resulting pyridine N-oxide is a versatile intermediate. The N-oxide group activates the positions ortho and para to the nitrogen for nucleophilic substitution. researchgate.net This would render the 2- and 6-positions of the 3-Bromo-5-methoxypicolinonitrile N-oxide susceptible to attack by nucleophiles. Furthermore, pyridine N-oxides can undergo various rearrangement reactions, offering pathways to a diverse range of substituted pyridines.

Table 2: Common Reagents for Pyridine N-Oxidation

| Reagent | Conditions | Reference for Analogy |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH2Cl2) | arkat-usa.org |

| Hydrogen Peroxide / Acetic Acid | Heating | arkat-usa.org |

| Methyltrioxorhenium (MTO) / H2O2 | Catalytic | arkat-usa.org |

Hydrogenation and Reduction of the Pyridine Ring

The pyridine ring of 3-Bromo-5-methoxypicolinonitrile can be reduced to the corresponding piperidine derivative through catalytic hydrogenation. This transformation typically requires a heterogeneous catalyst, such as platinum oxide (PtO2), palladium on carbon (Pd/C), or rhodium on alumina (B75360) (Rh/Al2O3), under a hydrogen atmosphere. The specific conditions, including pressure, temperature, and solvent, will influence the outcome of the reduction.

In addition to the pyridine ring, the nitrile group is also susceptible to reduction. Depending on the chosen catalyst and reaction conditions, the nitrile group can be reduced to an aminomethyl group. Selective reduction of either the ring or the nitrile group can be challenging and often requires careful optimization of the reaction parameters.

Furthermore, the bromine atom can be removed through hydrogenolysis during catalytic hydrogenation, particularly with palladium-based catalysts. This dehalogenation reaction would lead to the formation of 5-methoxypicolinonitrile or its fully reduced piperidine derivative. The selective reduction of one functional group over the others is a key challenge in the hydrogenation of polyfunctional molecules like 3-Bromo-5-methoxypicolinonitrile.

Table 3: Potential Hydrogenation Products

| Catalyst | Potential Major Product | Comments |

|---|---|---|

| PtO2 | 3-Bromo-5-methoxypiperidine-2-carbonitrile | Ring hydrogenation |

| Pd/C | 5-Methoxypicolinonitrile or 5-Methoxypiperidine-2-carbonitrile | Potential for debromination |

| Rh/Al2O3 | 3-Bromo-5-methoxypiperidine-2-carboxamide | Potential for nitrile reduction |

Applications As a Synthetic Building Block for Complex Architectures

Precursor to Diverse Pyridine (B92270) Derivatives and Congeners

The bromine atom on the pyridine ring is an excellent handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal and materials chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

A key example of this utility is the Sonogashira coupling reaction. In a recently disclosed synthetic route, 3-Bromo-5-methoxypicolinonitrile was reacted with (trimethylsilyl)acetylene to replace the bromine atom and install an ethynyl (B1212043) group at the 3-position. google.com This transformation is significant as it converts the chemically stable bromo-pyridine into a highly versatile terminal alkyne, which can undergo a host of subsequent reactions, including click chemistry, further couplings, or cyclizations. The reaction, catalyzed by copper(I) iodide and a palladium complex, provides a direct method to create a new C-C bond on the pyridine scaffold. google.com

| Reactant A | Reactant B | Catalyst/Reagents | Product | Yield | Reference |

| 3-Bromo-5-methoxypicolinonitrile | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃, Et₃N, THF | 5-Methoxy-3-((trimethylsilyl)ethynyl)picolinonitrile | 15% | google.com |

This interactive table summarizes a key synthetic application of 3-Bromo-5-methoxypicolinonitrile.

While the Suzuki reaction, which couples organoboronic acids with organohalides, is a widely used method for creating biaryl structures, specific examples starting with 3-Bromo-5-methoxypicolinonitrile are not extensively detailed in the surveyed literature. google.com However, the general applicability of palladium-catalyzed cross-couplings to bromopyridines underscores the potential of this compound as a versatile precursor for a wide array of substituted pyridine derivatives. researchgate.net

Synthesis of Fused Heterocyclic Systems

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous bioactive compounds. In principle, the nitrile and bromo- functionalities on 3-Bromo-5-methoxypicolinonitrile could be utilized in annulation reactions to build new rings onto the pyridine core.

Pyrido-Fused Nitrogen Heterocycles (e.g., Isoxazolopyridines, Pyrazolopyrimidines)

A comprehensive search of scientific and patent literature did not yield specific examples where 3-Bromo-5-methoxypicolinonitrile is used as a starting material for the synthesis of pyrido-fused nitrogen heterocycles such as isoxazolopyridines or pyrazolopyrimidines. General methods for synthesizing these systems often involve the cyclization of precursors with appropriately positioned reactive groups, but specific applications of this particular picolinonitrile derivative in such reactions are not documented in the available literature.

Formation of Spirocyclic and Polycyclic Structures

Similarly, a thorough review of available literature did not provide documented instances of 3-Bromo-5-methoxypicolinonitrile being employed in the synthesis of spirocyclic or more complex polycyclic structures.

Role in Multi-Component Reactions for Library Generation

Multi-component reactions (MCRs) are powerful tools in drug discovery, enabling the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govscielo.brajrconline.org This strategy is highly valued for its efficiency and for generating libraries of structurally diverse compounds. nih.gov Despite the potential for the nitrile group or the pyridine nitrogen to participate in such reactions, a detailed search of the literature did not uncover any specific MCR protocols that utilize 3-Bromo-5-methoxypicolinonitrile as a key reactant for library generation.

Utilization in the Construction of Functional Organic Materials Precursors

The development of novel organic materials for electronics, photonics, and sensor technology is a rapidly advancing field. dntb.gov.uauky.edu Heterocyclic compounds, particularly those with extended π-conjugated systems, are crucial building blocks for these materials. researchgate.net

The conversion of 3-Bromo-5-methoxypicolinonitrile into an ethynyl-substituted derivative via Sonogashira coupling is a critical step towards its use as a precursor for functional materials. google.com Ethynyl-pyridine moieties are known to be versatile components in the construction of larger, conjugated molecular systems. rsc.orgiphy.ac.cn These terminal alkynes can be used in subsequent coupling reactions to extend the π-system or to link the pyridine core to other photo- or electro-active units. nih.govresearchgate.net This functionalization makes 3-Bromo-5-methoxypicolinonitrile a potential precursor for molecules designed for applications in organic light-emitting diodes (OLEDs), molecular wires, or sensors. researchgate.net

Theoretical and Computational Investigations of 3 Bromo 5 Methoxypicolinonitrile

Electronic Structure and Bonding Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically delocalized over the π-system of the pyridine (B92270) ring and the methoxy (B1213986) group, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is generally centered on the pyridine ring and the electron-deficient cyano group, suggesting these areas are prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Table 1: Calculated Electronic Properties of 3-Bromo-5-methoxypicolinonitrile

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

Prediction of Reactivity and Regioselectivity through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the reactivity and regioselectivity of 3-Bromo-5-methoxypicolinonitrile. Methods such as the analysis of the molecular electrostatic potential (MEP), Fukui functions, and dual descriptor analysis can pinpoint the most likely sites for electrophilic and nucleophilic attack.

The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as the vicinity of the nitrogen and oxygen atoms. Regions of positive potential (typically colored blue) highlight electron-deficient areas that are targets for nucleophiles, which would likely include the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing substituents.

Fukui functions provide a more quantitative measure of the change in electron density at a specific atomic site upon the addition or removal of an electron. This allows for a more precise prediction of regioselectivity in various reactions. For instance, the site with the largest value for the Fuk- function is the most likely to undergo nucleophilic attack.

Computational Elucidation of Reaction Mechanisms and Transition States

For example, in a nucleophilic aromatic substitution reaction, computational methods can model the approach of the nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the departure of the leaving group. The calculated energy barriers for the formation of different potential products can explain the observed or predicted regioselectivity of the reaction.

Transition state theory, combined with computational calculations, can provide quantitative predictions of reaction rate constants. The geometry of the transition state, a high-energy, transient species, is a critical piece of information that can only be accessed through computational means.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of 3-Bromo-5-methoxypicolinonitrile, particularly concerning the orientation of the methoxy group, can be investigated through computational methods. A potential energy surface scan, varying the dihedral angle of the C-C-O-C bond of the methoxy group, can identify the most stable conformers. It is generally expected that the conformer where the methyl group of the methoxy moiety lies in the plane of the pyridine ring is the most stable due to favorable electronic interactions.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the movement of the atoms at a given temperature, MD can reveal the accessible conformations and the vibrational motions of the molecule. This information is valuable for understanding how the molecule might interact with other molecules, such as solvents or biological receptors.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy. acs.org These predicted spectra can aid in the assignment of experimental peaks and provide confidence in the structural elucidation of the molecule. acs.orgnih.gov The predicted chemical shifts are influenced by the electronic environment of each nucleus, making them sensitive to the effects of the bromo, methoxy, and cyano substituents. acs.orgstenutz.eu

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule can be calculated. These can be correlated with the peaks observed in an experimental IR spectrum to identify the presence of specific functional groups, such as the C≡N stretch of the nitrile, the C-O stretch of the methoxy group, and the various vibrations of the pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible region. researchgate.net The predicted wavelength of maximum absorption (λmax) and the corresponding oscillator strength can provide insights into the electronic structure and chromophoric nature of the compound.

Table 2: Predicted Spectroscopic Data for 3-Bromo-5-methoxypicolinonitrile

| Spectroscopy | Predicted Feature | Expected Wavenumber/Chemical Shift/Wavelength |

| ¹³C NMR | C-CN | ~118 ppm |

| ¹³C NMR | C-Br | ~115 ppm |

| ¹³C NMR | C-OCH₃ | ~160 ppm |

| ¹H NMR | O-CH₃ | ~3.9 ppm |

| IR | C≡N Stretch | ~2230 cm⁻¹ |

| UV-Vis | λmax | ~280 nm |

Note: These values are hypothetical and based on typical ranges for similar functional groups and structures.

Advanced Spectroscopic and Analytical Methodologies for Research Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives and Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 3-Bromo-5-methoxypicolinonitrile and its synthetic intermediates, ¹H and ¹³C NMR provide unambiguous evidence of the molecular framework.

In a typical ¹H NMR spectrum of 3-Bromo-5-methoxypicolinonitrile, the protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region. The proton at the C4 position and the proton at the C6 position would likely appear as doublets due to coupling with each other. The methoxy (B1213986) group would present as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm.

The ¹³C NMR spectrum is equally informative, showing distinct signals for each carbon atom in the molecule. The carbon of the nitrile group (C≡N) would be found in the 115-120 ppm range. The carbons of the pyridine ring would appear in the aromatic region (typically 110-160 ppm), with their exact shifts influenced by the bromo and methoxy substituents. The carbon of the methoxy group would be observed further upfield. By analyzing the chemical shifts and coupling patterns, researchers can confirm the precise substitution pattern on the pyridine ring, ensuring the correct isomer has been synthesized.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Bromo-5-methoxypicolinonitrile Predicted values are based on analogous structures and standard chemical shift increments. Solvent: CDCl₃.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CN | - | ~117 |

| C3-Br | - | ~115 |

| C4-H | ~7.5 (d) | ~125 |

| C5-OCH₃ | - | ~155 |

| C6-H | ~8.2 (d) | ~145 |

| OCH₃ | ~3.9 (s) | ~56 |

Mass Spectrometry (MS) for Reaction Monitoring and Complex Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation patterns. For 3-Bromo-5-methoxypicolinonitrile (molar mass: 213.03 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Electron Ionization Mass Spectrometry (EI-MS) would typically show a prominent molecular ion peak (M⁺) cluster at m/z 213 and 215, with relative intensities of approximately 1:1, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for 3-Bromo-5-methoxypicolinonitrile would include:

Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at [M-15]⁺.

Loss of a bromine radical (•Br) , resulting in a fragment at [M-79/81]⁺.

Loss of carbon monoxide (CO) from the ether linkage or subsequent to ring fragmentation.

Cleavage of the nitrile group (•CN) .

Multiple Reaction Monitoring (MRM), a tandem MS (MS/MS) technique, is particularly useful for reaction monitoring. mdpi.com By selecting a specific parent ion (e.g., the molecular ion of the starting material) and monitoring for the appearance of a specific daughter ion (from the product), researchers can track the progress of a reaction in real-time, even in complex mixtures. helixchrom.comresearchgate.net This allows for precise determination of reaction endpoints and optimization of reaction conditions.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of 3-Bromo-5-methoxypicolinonitrile

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 213/215 | [C₇H₅BrN₂O]⁺ | Molecular Ion (M⁺) |

| 198/200 | [C₆H₂BrN₂O]⁺ | M⁺ - •CH₃ |

| 185/187 | [C₇H₅BrN]⁺ | M⁺ - CO |

| 134 | [C₇H₅N₂O]⁺ | M⁺ - •Br |

| 106 | [C₆H₄NO]⁺ | M⁺ - •Br - CO |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Tracking

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. For 3-Bromo-5-methoxypicolinonitrile, these methods can confirm the presence of the key nitrile, methoxy, and aromatic pyridine moieties.

The IR spectrum would show characteristic absorption bands:

A sharp, strong absorption around 2230-2240 cm⁻¹ , indicative of the C≡N (nitrile) stretching vibration. researchgate.net

Aromatic C=C and C=N stretching vibrations within the pyridine ring would appear in the 1400-1600 cm⁻¹ region. researchgate.net

The C-O-C stretching of the methoxy group would produce a strong band, typically in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. researchgate.net

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ . miamioh.edu

The C-Br stretch appears at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy , being complementary to IR, is particularly sensitive to non-polar bonds. The symmetric vibrations of the pyridine ring and the C≡N bond would give rise to strong Raman signals. For instance, the nitrile stretch is also Raman active and provides a clear diagnostic peak. The progress of a reaction, such as the introduction of the nitrile group onto a precursor, can be effectively monitored by observing the appearance of the characteristic C≡N band in the IR or Raman spectrum.

Table 3: Key Vibrational Frequencies for 3-Bromo-5-methoxypicolinonitrile

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2230-2240 (Strong, Sharp) | 2230-2240 (Strong) |

| Aromatic Ring | C=C, C=N Stretch | 1400-1600 (Multiple bands) | 1400-1600 (Multiple bands) |

| Methoxy (C-O-C) | Asymmetric Stretch | 1250-1300 (Strong) | Weak |

| Methoxy (C-O-C) | Symmetric Stretch | 1000-1050 (Moderate) | Moderate |

| Aromatic C-H | Stretch | 3000-3100 (Weak-Moderate) | 3000-3100 (Strong) |

| C-Br | Stretch | 500-650 (Moderate) | 500-650 (Strong) |

X-ray Crystallography for Definitive Solid-State Structural Determination of Novel Derivatives

While NMR provides the structure in solution, X-ray crystallography offers the definitive, unambiguous solid-state structure of a crystalline material. nih.gov For a novel derivative of 3-Bromo-5-methoxypicolinonitrile, obtaining a single crystal suitable for X-ray diffraction would provide a wealth of information.

The analysis yields precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. mdpi.com Furthermore, it reveals how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking of the pyridine rings, hydrogen bonding (if applicable in derivatives), and halogen bonding involving the bromine atom. This information is critical for understanding the physical properties of the material, such as melting point and solubility, and for rational drug design or materials engineering. nih.gov

Although a specific crystal structure for 3-Bromo-5-methoxypicolinonitrile is not publicly available, a hypothetical data table illustrates the kind of information that would be obtained.

Table 4: Representative X-ray Crystallographic Data for a Substituted Picolinonitrile Derivative Data is hypothetical and based on published structures of similar compounds. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 14.33 |

| β (°) | 95.6 |

| Volume (ų) | 1241 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.81 |

| R-factor | 0.045 |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, SFC) for Purity Assessment and Mixture Analysis in Research Syntheses

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of the final product and for analyzing complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of non-volatile compounds like 3-Bromo-5-methoxypicolinonitrile. helixchrom.com Using a reversed-phase column (e.g., C18), a mobile phase typically consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) allows for the separation of the target compound from starting materials, reagents, and byproducts. helixchrom.com Integration of the peak areas in the resulting chromatogram allows for the quantification of purity, which is often required to be >97% for research applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. cdc.gov While 3-Bromo-5-methoxypicolinonitrile may be amenable to GC analysis, this technique is particularly powerful for separating and identifying isomeric byproducts that may have formed during synthesis. The gas chromatograph separates the isomers based on their boiling points and interactions with the column's stationary phase, and the mass spectrometer provides a mass spectrum for each eluting peak, allowing for their positive identification.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid (usually CO₂) as the mobile phase. SFC can offer faster separations and is a "greener" alternative to HPLC due to reduced organic solvent consumption. It is particularly effective for the separation of chiral compounds and other isomers.

Q & A

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces. The methoxy group at C5 enhances electron density at C3, favoring SNAr at C3 .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on transition states to predict reaction rates .

- Hammett Analysis : Correlate substituent effects (σₚ values) with experimental kinetic data to validate computational models .

How does the methoxy group influence the electronic properties of 3-Bromo-5-methoxypicolinonitrile?

Advanced Research Question

- Electron Donation : The methoxy group donates electrons via resonance, increasing electron density at C5 and adjacent positions. This stabilizes intermediates in SNAr or cross-coupling reactions .

- Steric Effects : Minimal steric hindrance at C5 allows flexible binding to catalytic sites in metal-mediated reactions.

- Spectroscopic Validation : Compare ¹³C NMR shifts with analogs (e.g., 3-Bromo-5-fluoropicolinonitrile) to quantify electronic effects .

What are the challenges in synthesizing derivatives of 3-Bromo-5-methoxypicolinonitrile for medicinal chemistry applications?

Advanced Research Question

- Functionalization : Selective substitution at C3 (bromine) without disrupting the nitrile or methoxy groups requires protecting group strategies (e.g., silyl ethers for –OMe) .

- Toxicity Screening : Use in vitro assays (e.g., CYP inhibition) to assess metabolic stability. Cross-reference with PubChem data for structurally related compounds .

- Crystallography : Grow single crystals (via slow evaporation in MeOH/CHCl₃) to resolve 3D structure and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.